{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromopentyl group attached to a phenyl ring, which is further connected to a hydroxyphenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with 5-bromopentanol in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Hydroxybenzophenone+5-BromopentanolBase, Solvent, Heat4-[(5-Bromopentyl)oxy]phenyl(4-hydroxyphenyl)methanone
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The bromopentyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The bromopentyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The hydroxyphenyl methanone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- {4-[(5-Chloropentyl)oxy]phenyl}(4-hydroxyphenyl)methanone
- {4-[(5-Fluoropentyl)oxy]phenyl}(4-hydroxyphenyl)methanone
- {4-[(5-Iodopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone
Uniqueness
The presence of the bromine atom in {4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone imparts unique reactivity compared to its halogenated analogs
Properties
CAS No. |
645420-46-8 |
---|---|
Molecular Formula |
C18H19BrO3 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
[4-(5-bromopentoxy)phenyl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C18H19BrO3/c19-12-2-1-3-13-22-17-10-6-15(7-11-17)18(21)14-4-8-16(20)9-5-14/h4-11,20H,1-3,12-13H2 |
InChI Key |
LEBXSPIIPRKVHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCCCCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.